Nifedipine
Overview
Description
Nifedipine is a calcium channel blocker belonging to the dihydropyridine subclass. It is widely used in clinical practice for its antihypertensive and antianginal properties. This compound is commonly prescribed to manage conditions such as angina, high blood pressure, Raynaud’s phenomenon, and premature labor . It was first patented in 1967 and approved for use in the United States in 1981 .
Mechanism of Action
Target of Action
Nifedipine is a dihydropyridine calcium channel blocker . Its primary targets are the L-type calcium channels in vascular smooth muscle and myocardial cells . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction.
Mode of Action
This compound interacts with its targets by blocking the voltage-gated L-type calcium channels . This blockage prevents the entry of calcium ions into cells during depolarization . As a result, it reduces peripheral arterial vascular resistance and dilates coronary arteries .
Biochemical Pathways
The blockade of L-type calcium channels by this compound leads to a decrease in intracellular calcium levels. This reduction inhibits the contractile process of the myocardial smooth muscle cells, leading to dilation of the coronary and systemic arteries, and decreasing peripheral vascular resistance .
Pharmacokinetics
This compound exhibits a high first-pass metabolism with a bioavailability ranging from 45-70% . It undergoes extensive metabolism, primarily by the CYP3A4 pathway . The half-life of this compound is approximately 4 hours . About 60-80% of the dose is recovered in urine as inactive water-soluble metabolites .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in blood pressure and an increase in the supply of oxygen to the heart . This alleviates angina, a condition characterized by chest pain due to reduced blood flow to the heart . Furthermore, this compound has been shown to modulate the metabolism of chondrocytes and human bone marrow-derived mesenchymal stem cells .
Action Environment
Environmental factors can influence the action of this compound. For instance, this compound is likely to be rapidly degraded in aquatic environments . It is also very light-sensitive and can be photolytically degraded at visible wavelengths . These environmental factors can potentially affect the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Nifedipine interacts with L-type calcium channels in vascular smooth muscle and myocardial cells . By blocking these channels, it prevents the entry of calcium ions into cells during depolarization . This action reduces peripheral arterial vascular resistance and dilates coronary arteries, which in turn reduces blood pressure and increases the supply of oxygen to the heart .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to suppress the generation of nitric oxide and interleukin-1β by murine macrophages activated by lipopolysaccharide . It also encourages macrophage polarization toward the M2 phenotype .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of L-type voltage-gated calcium channels. This blockage prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries . This action reduces blood pressure and increases the supply of oxygen to the heart .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects. For instance, it has been found to suppress the generation of nitric oxide and interleukin-1β by murine macrophages activated by lipopolysaccharide . It also encourages macrophage polarization toward the M2 phenotype .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For instance, in a study involving pigs, it was found that this compound had a significant impact on skin wound healing .
Metabolic Pathways
This compound is predominantly metabolized by CYP3A4 . It is predominantly metabolized to 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid, and then further metabolized to 2-hydroxymethyl-pyridine carboxylic acid . This compound is also minorly metabolized to dehydrothis compound .
Subcellular Localization
It is known that this compound acts on L-type calcium channels, which are located in the cell membrane
Preparation Methods
Synthetic Routes and Reaction Conditions
Nifedipine is synthesized through a multi-step process. One common method involves the Hantzsch reaction, which includes the condensation of an aldehyde, a β-keto ester, and ammonia. For example, the reaction of methyl acetoacetate with ortho-nitrobenzaldehyde in the presence of ammonia yields this compound . The reaction conditions typically involve heating and stirring the reactants at elevated temperatures.
Industrial Production Methods
In industrial settings, this compound is often prepared using a similar synthetic route but with optimized conditions for large-scale production. The process involves the use of raw materials such as methyl acetoacetate, ortho-nitrobenzaldehyde, and ammonia, along with solvents like methanol. The reaction mixture is heated and stirred, followed by filtration and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Nifedipine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group in this compound can yield amino derivatives.
Photodegradation: Exposure to UV light can cause this compound to degrade, forming different photoproducts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Photodegradation: UV light exposure in the presence of alkaline solutions can lead to degradation.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Photodegradation: Formation of compounds like 4-(2-nitrosophenyl)-2,6-dimethyl-3,5-dimethoxy carbonyl pyridine.
Scientific Research Applications
Nifedipine has a wide range of scientific research applications:
Comparison with Similar Compounds
Nifedipine is part of the dihydropyridine class of calcium channel blockers. Similar compounds include:
Amlodipine: A third-generation dihydropyridine with a slower onset and longer duration of action compared to this compound.
Nicardipine: Another first-generation dihydropyridine with similar properties to this compound but different pharmacokinetics.
Felodipine: A dihydropyridine with a longer half-life and more gradual onset of action.
This compound is unique due to its rapid onset of action and its effectiveness in managing acute conditions such as hypertensive emergencies and angina .
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIMSNHJOBLJNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
Record name | NIFEDIPINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20738 | |
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Record name | nifedipine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Nifedipine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60299-11-8 (mono-hydrochloride) | |
Record name | Nifedipine [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829254 | |
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DSSTOX Substance ID |
DTXSID2025715 | |
Record name | Nifedipine | |
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Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992), Solid | |
Record name | NIFEDIPINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20738 | |
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Record name | Nifedipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), Insoluble, Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17, In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C, 1.77e-02 g/L | |
Record name | NIFEDIPINE | |
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Record name | Nifedipine | |
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Record name | Nifedipine | |
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Vapor Pressure |
2.6X10-8 mm Hg at 25 °C | |
Record name | Nifedipine | |
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Mechanism of Action |
Nifedipine blocks voltage gated L-type calcium channels in vascular smooth muscle and myocardial cells. This blockage prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries. These actions reduce blood pressure and increase the supply of oxygen to the heart, alleviating angina., The principal physiologic action of nifedipine is to inhibit the transmembrane influx of extracellular calcium ions across the membranes of myocardial cells and vascular smooth muscle cells, without changing serum calcium concentrations. Calcium plays important roles in the excitation-contraction coupling processes of the heart and vascular smooth muscle cells and in the electrical discharge of the specialized conduction cells of the heart. The membranes of these cells contain numerous channels that carry a slow inward current and that are selective for calcium. Activation of these slow calcium channels contributes to the plateau phase (phase 2) of the action potential of cardiac and vascular smooth muscle cells. The exact mechanism whereby nifedipine inhibits calcium ion influx across the slow calcium channels is not known, but the drug is thought to inhibit ion-control gating mechanisms of the channel, deform the slow channel, and/or interfere with release of calcium from the sarcoplasmic reticulum. By inhibiting calcium influx, nifedipine inhibits the contractile processes of cardiac and vascular smooth muscle, thereby dilating the main coronary and systemic arteries., Nifedipine is a peripheral arterial vasodilator which acts directly on vascular smooth muscle. The binding of nifedipine to voltage-dependent and possibly receptor-operated channels in vascular smooth muscle results in an inhibition of calcium influx through these channels. Stores of intracellular calcium in vascular smooth muscle are limited and thus dependent upon the influx of extracellular calcium for contraction to occur. The reduction in calcium influx by nifedipine causes arterial vasodilation and decreased peripheral vascular resistance which results in reduced arterial blood pressure. | |
Record name | Nifedipine | |
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Impurities |
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, Dimethyl 2,6-dimethyl-4-(2_nitrosophenyl)pyridine-3,5-dicarboxylate, Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate, Methyl 3-aminobut-2-enoate | |
Record name | Nifedipine | |
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Color/Form |
Yellow crystals | |
CAS No. |
21829-25-4, 193689-82-6, 915092-63-6 | |
Record name | NIFEDIPINE | |
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Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, dimethyl ester, radical ion(1-) | |
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Record name | NIFEDIPINE | |
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Melting Point |
342 to 345 °F (NTP, 1992), 172-174 °C, 172 - 174 °C | |
Record name | NIFEDIPINE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does nifedipine interact with its target and what are the downstream effects of this interaction?
A1: this compound selectively blocks L-type voltage-gated calcium channels, primarily in vascular smooth muscle cells []. This blockade inhibits calcium influx into these cells, leading to vasodilation [, , , , ]. This vasodilatory effect reduces systemic and coronary vascular resistance, lowering blood pressure and improving myocardial oxygen supply [, ].
Q2: Does this compound affect uterine contractions?
A2: Yes, this compound demonstrates a selectivity for inhibiting uterine contractions relative to cardiovascular effects []. This is attributed to its ability to block calcium influx into uterine smooth muscle cells, causing relaxation [, ].
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research papers do not explicitly state the molecular formula and weight of this compound, these can be readily found in publicly available chemical databases.
Q4: Is there information about the spectroscopic data of this compound in these studies?
A4: The provided research papers primarily focus on the pharmacological effects and clinical applications of this compound and do not delve into detailed spectroscopic characterization.
Q5: What is the typical pharmacokinetic profile of this compound?
A7: Studies in rats reveal that this compound exhibits a biexponential decay in serum concentration following intravenous administration, indicating a two-compartment model of distribution and elimination []. Specific pharmacokinetic parameters, such as volume of distribution, elimination rate constants, and half-life, have been determined in these animal models [].
Q6: How does the route of administration impact this compound's effects?
A8: The route of administration influences both the onset and duration of this compound's effects. For instance, sublingual administration results in a faster onset of action compared to oral administration []. Conversely, sustained-release formulations of this compound provide a longer duration of action compared to immediate-release formulations [, , ].
Q7: What clinical conditions has this compound been studied for?
A7: this compound has been extensively studied for its efficacy in various clinical conditions including:
- Hypertension: this compound effectively lowers blood pressure in both normotensive and hypertensive individuals [, , , , , ]. Studies suggest that its antihypertensive effects are more pronounced in individuals with salt-sensitive hypertension [].
- Angina Pectoris: this compound demonstrates antianginal efficacy by reducing myocardial oxygen demand through afterload reduction and potentially by improving coronary blood flow [, , ].
- Preterm Labor: this compound is used as a tocolytic agent to prevent preterm birth by suppressing uterine contractions [, , ].
Q8: How does this compound compare to other treatments for these conditions?
A8: Several studies compared the efficacy and safety of this compound to other treatment options:
- Preterm Labor: this compound was found to be a more effective tocolytic agent compared to ritodrine, as ritodrine was associated with a higher likelihood of delivery at day 2 and 7 of treatment [].
Q9: Does this compound interact with other drugs?
A12: Yes, this compound's metabolism and clearance can be affected by co-administration with other drugs that induce or inhibit cytochrome P450 enzymes, particularly CYP3A4, the major enzyme involved in its metabolism []. For instance, concomitant use of drugs that inhibit CYP3A4, such as erythromycin or midazolam, can increase this compound plasma concentrations, potentially leading to toxicity []. Conversely, inducers of CYP3A4 may decrease this compound levels and potentially reduce its efficacy.
Q10: Are there specific drug interactions relevant to clinical practice?
A13: Concomitant use of this compound and non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin can attenuate the antihypertensive effects of this compound []. This interaction is thought to be mediated through the inhibition of vasodilatory prostaglandins by NSAIDs.
Q11: Have there been efforts to develop novel formulations of this compound with improved properties?
A14: Yes, researchers have explored the development of amorphous solid dispersions (ASDs) of this compound using polymers like polyvinyl pyrrolidone (PVP) []. These ASD tablets demonstrated rapid dissolution, potentially leading to faster drug absorption and onset of action [].
Q12: What analytical techniques are commonly employed to quantify this compound?
A15: High-performance liquid chromatography (HPLC) coupled with spectrophotometric detection is a widely used technique for the quantification of this compound in various matrices, including plasma and pharmaceutical formulations []. This method offers sensitivity, selectivity, and accuracy in determining drug concentrations [].
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